molecular formula C21H19N7O3 B606448 CA-4948 CAS No. 1801343-74-7

CA-4948

Katalognummer: B606448
CAS-Nummer: 1801343-74-7
Molekulargewicht: 417.4 g/mol
InChI-Schlüssel: RWIMETUXCNDSLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CA-4948 (emavusertib) is an orally bioavailable, small-molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3). It was developed by Aurigene and Curis Inc. to address relapsed/refractory hematologic malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and non-Hodgkin lymphoma (NHL) .

Mechanism of Action: this compound inhibits IRAK4, a critical node in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which drive pro-survival and inflammatory signals in cancer cells. Additionally, its FLT3 inhibition provides dual targeting in FLT3-mutated AML .

Vorbereitungsmethoden

Initial Discovery and Hit Identification

The discovery of CA-4948 originated from a kinase-focused library screening campaign at Aurigene, which identified benzoxazole amide derivatives as moderate IRAK4 inhibitors . The initial hit compound (1 , Table 1) exhibited an IRAK4 IC50 of 1,250 nM but suffered from poor solubility and permeability. X-ray crystallography revealed critical interactions between 1 and IRAK4’s hinge region (amide carbonyl), Tyr264 (benzoxazole oxygen), and Lys213 (distal pyridyl group) . Structural modifications focused on enhancing potency while improving drug-like properties.

Optimization of the Gate-Keeper Region

Modifications to the gate-keeper region (adjacent to Tyr262) aimed to balance potency and physicochemical properties. Compound 8 (Table 2), featuring a 2-methylpyridine moiety, demonstrated IRAK4 IC50 < 5 nM and cellular IC50 of 88 nM in THP-1 cells . Key findings included:

  • Polar Substituents : Hydroxyl or amino groups in this region (e.g., 10 , 13 ) improved solubility but introduced steric clashes with Lys213, reducing potency .

  • Methylpyridine Optimization : The 2-methylpyridine group in 13 and 15 (Table 2) enhanced selectivity over off-target kinases (e.g., FLT3, CDK2) while maintaining IRAK4 IC50 < 10 nM .

Ribose Pocket Modifications

The ribose pocket, a hydrophobic region near Asp329, accommodated diverse substituents to fine-tune ADME properties. A library of analogs (Table 3) evaluated groups at the R2 position:

  • Small Alkyl Chains : Compounds 16 and 17 (R2 = -CH2CH2OCH3) showed moderate solubility (14–22 μM) but suboptimal permeability .

  • Polar Heterocycles : Introducing morpholine (24 ) or piperazine (25 ) improved microsomal stability (e.g., 24 : 74% remaining in mouse microsomes) and oral bioavailability (F = 54% in mice) .

Enantiomeric Resolution

The chiral center in 24 and 25 (Table 3) led to distinct profiles:

Parameter24 (R-enantiomer)25 (S-enantiomer)
IRAK4 IC50 (nM)28 ± 433 ± 5
THP-1 IC50 (nM)514 ± 89233 ± 45
Mouse CL (mL/min/kg)1234
Selectivity (FLT3)42% inhibition at 0.1 μM82% inhibition at 0.1 μM

24 was selected for further development due to superior pharmacokinetics (AUC = 2,100 ng·h/mL) and selectivity .

Final Synthetic Route to this compound

The large-scale synthesis of this compound (compound 24 ) followed a seven-step process optimized for yield and purity :

Step 1: Aza-Benzoxazole Core Formation

Reaction of 4-amino-3-hydroxybenzoic acid with cyanogen bromide under acidic conditions yielded the 4-aza-benzoxazole intermediate (85% yield) .

Step 2: Amide Coupling

The core was coupled with 2-methylpyridine-4-carboxylic acid using HATU/DIPEA in DMF, achieving 92% yield .

Step 3: Ribose Pocket Functionalization

A Suzuki-Miyaura cross-coupling introduced the morpholine-substituted aryl group using Pd(PPh3)4 and K2CO3 in dioxane/water (78% yield) .

Step 4: Chiral Resolution

Chiral preparative HPLC (Chiralpak IA column) separated enantiomers, with 24 isolated in >99% enantiomeric excess .

Step 5: Salt Formation

Conversion to the hydrochloride salt improved solubility (13.89 mg/mL in DMSO) .

Preclinical Validation and Scale-Up

This compound demonstrated >90% tumor growth inhibition in ABC-DLBCL xenograft models at 50 mg/kg BID, correlating with IRAK4 pathway suppression (p-NFκB reduction) . Toxicity studies in mice and dogs revealed no adverse effects at efficacious exposures (NOAEL = 150 mg/kg) . The final process achieved a 22% overall yield and >99% purity, supporting clinical batch production .

Wissenschaftliche Forschungsanwendungen

Efficacy in Hematologic Malignancies

CA-4948 has shown promising results in preclinical models for various hematologic cancers, including:

  • Non-Hodgkin Lymphoma (NHL) : In studies involving ABC subtype diffuse large B-cell lymphoma (DLBCL), this compound demonstrated over 90% tumor growth inhibition and significant downregulation of IL-6 levels, indicating its potential as an effective treatment option .
  • Acute Myeloid Leukemia (AML) : The compound has exhibited good cellular activity against AML cell lines, suggesting its applicability in treating this aggressive cancer type .

Central Nervous System Applications

One of the most significant advantages of this compound is its ability to penetrate the blood-brain barrier, making it a viable candidate for treating central nervous system malignancies:

  • Primary Central Nervous System Lymphoma (PCNSL) : Studies have indicated that this compound effectively targets PCNSL by downregulating IRAK-4 and associated signaling pathways, which are often upregulated in these tumors .
  • Melanoma Brain Metastases (MBM) : Preclinical trials have shown that this compound enhances survival rates in models with CNS melanoma tumors. High-dose treatments resulted in a 35% improvement in overall survival compared to control groups .

Clinical Trials

This compound is currently undergoing several clinical trials to evaluate its efficacy and safety in humans:

  • Phase 1 Trials : These trials focus on patients with relapsed or refractory hematologic malignancies, assessing the drug's safety profile and optimal dosing strategies .
  • Combination Therapies : There are ongoing studies exploring the combination of this compound with other immunotherapeutic agents, such as pembrolizumab, to enhance treatment outcomes for patients with melanoma and brain metastases .

Data Tables

The following table summarizes key pharmacokinetic and pharmacodynamic data from preclinical studies:

Treatment GroupMean Plasma Concentration (ng/mL)Mean Tumor Concentration (ng/g)
25 mg/kg5077.8 ± 587.52667.2 ± 399.7
50 mg/kg11565.9 ± 1074.78291.2 ± 1013.3
100 mg/kg23268.2 ± 2280.217943.3 ± 2122.5
200 mg/kg39123.0 ± 3101.236973.7 ± 2622.5

This table demonstrates the dose-dependent relationship between plasma concentrations of this compound and its accumulation within tumor tissues, indicating effective delivery to target sites.

Vergleich Mit ähnlichen Verbindungen

Preclinical Profile :

  • Efficacy: Demonstrated >90% tumor growth inhibition in ABC-DLBCL xenograft models and synergistic activity with venetoclax or azacitidine in AML models .
  • Selectivity : High selectivity across 329 kinases, with potent suppression of TLR-induced cytokines (e.g., IL-6, TNF-α) .
  • Pharmacokinetics (PK) : Favorable oral bioavailability in mice, rats, and dogs, with dose-dependent tumor suppression and minimal toxicity .

Clinical Development :
Phase 1/2 trials (NCT03328078, NCT04278768) show promising activity:

  • Monotherapy: 8/28 NHL patients achieved ≥20% tumor reduction; 4/4 FLT3/spliceosome-mutated AML patients responded .
  • Combinations: Improved responses in 9/11 AML patients when combined with venetoclax or azacitidine .

Target Selectivity and Mechanism

Compound Primary Targets Secondary Targets Key Structural Features References
CA-4948 IRAK4, FLT3 None Bicyclic heterocyclic core
PF-06650833 IRAK4 None Pyrazolopyrimidine scaffold
NCGC1481 IRAK1/4, FLT3 None Dual inhibitor with optimized binding
BAY1834845 IRAK4 None Not disclosed

Key Insights :

  • This compound and NCGC1481 uniquely inhibit both IRAK4 and FLT3, enhancing efficacy in FLT3-mutated AML .
  • PF-06650833 and BAY1834845 are selective IRAK4 inhibitors without FLT3 activity, limiting their utility in FLT3-driven cancers .

In Vitro and In Vivo Efficacy

Compound Model System Key Findings References
This compound ABC-DLBCL PDX models Tumor regression in 4/5 models; IC50 = 0.2 µM (TLR2/NF-κB assay)
PF-06650833 THP1 NF-κB reporter cells IC50 = 0.5 µM (TLR2/NF-κB assay)
NCGC1481 FLT3-mutated AML cell lines Synergistic growth inhibition vs. single-agent FLT3/IRAK inhibitors

Key Insights :

  • This compound shows superior potency (IC50 = 0.2 µM) compared to PF-06650833 (IC50 = 0.5 µM) in TLR2/NF-κB assays .
  • NCGC1481’s dual inhibition provides synergistic effects, but clinical data are lacking compared to this compound’s validated responses .

Clinical Outcomes

Compound Trial Phase Population Efficacy Outcomes Safety Profile References
This compound Phase 1/2 R/R AML/MDS 5/17 patients achieved objective response Tolerable up to 300 mg; reversible TRAEs
This compound Phase 1/2 R/R NHL 28.5% (8/28) tumor burden reduction No grade 4/5 TRAEs
PF-06650833 Phase 1 Autoimmune diseases Reduced inflammation in preclinical models Favorable in early trials
NCGC1481 Preclinical FLT3/IRAK-mutated AML Synergy in vitro; no clinical data Not reported

Key Insights :

  • This compound has demonstrated clinical efficacy in both AML and NHL, unlike PF-06650833, which is focused on autoimmune diseases .

Combination Therapy Potential

Compound Combination Partners Observed Synergy Clinical Trial Status References
This compound Venetoclax, azacitidine 81.8% (9/11) tumor reduction in AML/MDS Phase 1/2 ongoing
This compound Ibrutinib Enhanced anti-NHL activity Phase 1/2 ongoing
PF-06650833 None disclosed Preclinical TLR pathway suppression Early-phase trials

Key Insights :

  • This compound’s combinations with venetoclax/azacitidine or ibrutinib highlight its versatility in hematologic malignancies, a unique advantage over other IRAK4 inhibitors .

Biologische Aktivität

CA-4948 is an innovative oral small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, particularly non-Hodgkin lymphoma (NHL) and acute myeloid leukemia (AML). The following sections detail the biological activity of this compound, including its mechanism of action, clinical findings, and relevant case studies.

IRAK4 is a critical component of the Myddosome signaling pathway, which mediates immune responses through Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is commonly associated with several malignancies, including ABC-subtype diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM). By inhibiting IRAK4, this compound disrupts downstream signaling that promotes tumor growth and survival, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and reduced activation of key transcription factors involved in cancer progression .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. In preclinical models, therapeutic levels were achieved in both cerebrospinal fluid (CSF) and brain tissue, demonstrating its potential for treating central nervous system (CNS) malignancies .

In toxicity studies conducted on mice and dogs, this compound was well tolerated at efficacious doses. The maximum tolerated dose (MTD) was established during clinical trials, ensuring that patients could receive adequate treatment without significant adverse effects .

Case Studies

  • AML Patient Response : In a Phase 1/2 study involving adult patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS), this compound demonstrated promising results. Among 22 enrolled patients, significant reductions in bone marrow blasts were observed across all dose cohorts. Notably, one patient with a spliceosome mutation achieved complete remission with negative minimal residual disease after treatment with this compound .
  • Lymphoma Treatment : In another clinical evaluation focused on NHL, this compound was shown to induce objective responses in patients with high-risk disease. The drug's efficacy was particularly notable in patients harboring FLT3 mutations, where a complete eradication of the mutation was documented following treatment .

Research Findings

Recent studies have highlighted the impact of this compound on key signaling pathways associated with tumor growth:

  • Downregulation of NF-κB and MAPK Pathways : Treatment with this compound resulted in significant downregulation of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in tumor cells. This was evidenced by reduced protein levels of phospho-p38, phospho-ERK1/2, and phospho-NF-κB P65 in both tumor cells and the surrounding microenvironment .

Summary of Clinical Trials

Trial Phase Indication Patient Cohort Primary Outcomes
Phase 1/2Relapsed/Refractory AML/MDS22 patientsObjective responses in 5 patients; MTD established
Phase 1Non-Hodgkin LymphomaVariableSignificant downregulation of IRAK4-related pathways
OngoingCNS Tumors (PCNSL & MBM)Not specifiedBlood-brain barrier penetration confirmed

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CA-4948, and how does it target specific genetic subsets in AML/MDS?

this compound is a dual inhibitor of IRAK4 kinase and FLT3, targeting dysregulated signaling in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. IRAK4-L, an oncogenic isoform overexpressed in >50% of AML/MDS patients, is driven by spliceosome mutations (e.g., SF3B1, U2AF1). This compound suppresses IRAK4-L-mediated NF-κB activation and inhibits FLT3, a driver mutation in AML. This dual mechanism is particularly effective in patients with spliceosome or FLT3 mutations, as demonstrated by higher response rates (40% CR/CRh in AML, 57% ORR in MDS) in genetically defined cohorts .

Q. What clinical trial endpoints are most relevant for evaluating this compound in relapsed/refractory AML/MDS?

Key endpoints include:

  • Complete Remission (CR) with hematologic recovery (CRh) to assess marrow blast reduction and hematologic function.
  • Objective Response Rate (ORR) to capture partial responses and stable disease.
  • FLT3 mutation clearance via serial genomic analysis to validate target engagement.
  • Safety metrics , particularly the absence of grade 4/5 toxicities and dose-limiting myelosuppression.
    Phase 1/2 trials have prioritized these endpoints, with data showing 40% CR/CRh in AML and 57% ORR in MDS patients with spliceosome mutations .

Q. How are spliceosome mutations (e.g., SF3B1, U2AF1) used to stratify patients in this compound trials?

Spliceosome mutations are identified via next-generation sequencing (NGS) panels. Patients with SF3B1 or U2AF1 mutations are enrolled in biomarker-driven cohorts due to their association with IRAK4-L overexpression. This stratification ensures alignment with this compound’s mechanism, as these mutations drive IRAK4-L-dependent oncogenic signaling. Trial designs emphasize enrollment of these subsets to maximize response rates and validate precision medicine approaches .

Advanced Research Questions

Q. How can contradictory efficacy data between AML and MDS cohorts be reconciled in this compound studies?

Discrepancies in response rates (e.g., 57% ORR in MDS vs. 40% CR/CRh in AML) may stem from differences in disease biology, mutation co-occurrence, or prior therapies. MDS patients often have lower tumor burden and slower progression, enabling clearer detection of hematologic improvement. Methodologically, subgroup analyses by mutation type (e.g., FLT3-ITD vs. spliceosome-only) and longitudinal genomic profiling can clarify these variations. For example, FLT3-mutated AML patients showed 67% blast reduction post-treatment, highlighting the role of FLT3 inhibition in specific subsets .

Q. What experimental strategies optimize this compound dose escalation while mitigating toxicity risks?

Phase 1 trials employed a 3+3 design with dose cohorts ranging from 50 mg QD to 400 mg BID. Key strategies include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) monitoring to align exposure with target inhibition (e.g., IL-6 suppression in whole blood assays).
  • Safety lead-ins to detect early toxicities like rhabdomyolysis (reversible with hydration).
  • RP2D determination based on the absence of dose-limiting toxicities (DLTs) at 300 mg BID, supported by manageable adverse events (e.g., grade 1-2 diarrhea, fatigue) .

Q. How can preclinical models inform this compound combination therapy design?

Preclinical data suggest synergies with:

  • Azacitidine/Venetoclax : this compound enhances apoptosis in AML cell lines by counteracting IRAK4-mediated survival signals.
  • Anti-PD-1 immunotherapy : In melanoma brain metastasis models, this compound reduced immunosuppressive myeloid cell infiltration and improved T-cell activation.
    Experimental designs should incorporate PDX models with spliceosome/FLT3 mutations and prioritize combinations that target complementary pathways (e.g., BCL-2 inhibition + IRAK4 suppression) .

Q. Methodological Considerations

Q. What statistical approaches address heterogeneity in this compound trial populations?

  • Bayesian adaptive designs to dynamically allocate patients to mutation-specific cohorts.
  • Cox proportional hazards models adjusted for covariates like prior therapies (median: 4 lines) and mutation burden.
  • Simon’s two-stage designs in phase 2 expansions to confirm activity in genetically defined subgroups .

Q. How is resistance to this compound monitored in long-term responders?

Resistance mechanisms are tracked via:

  • Serial bone marrow biopsies for clonal evolution analysis.
  • Single-cell RNA sequencing to identify emergent IRAK4 splice variants or FLT3 activation loops.
  • Plasma ctDNA profiling to detect FLT3 mutation re-emergence .

Eigenschaften

IUPAC Name

6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIMETUXCNDSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339192
Record name 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801343-74-7
Record name 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.